molecular formula C17H12Cl2N2O3 B2664525 [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate CAS No. 343374-65-2

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate

Cat. No.: B2664525
CAS No.: 343374-65-2
M. Wt: 363.19
InChI Key: IQXPSODCSZTNIV-UHFFFAOYSA-N
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Description

[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate is a synthetic carbamate derivative characterized by a 1,2-oxazole core substituted at position 5 with a 4-chlorophenyl group. The oxazole’s methyl group is esterified to a carbamate moiety, where the nitrogen is further substituted with a second 4-chlorophenyl group (Figure 1). This dual chloroaryl substitution likely enhances lipophilicity and influences molecular interactions with biological targets.

Synthetic routes for analogous carbamates, such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates, have been reported via condensation reactions between chlorophenyl isocyanates and hydroxyl-substituted intermediates under basic conditions . and Imramovsky et al. suggests analogous synthetic strategies involving nucleophilic substitution and carbamate coupling .

Properties

IUPAC Name

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3/c18-12-3-1-11(2-4-12)16-9-15(21-24-16)10-23-17(22)20-14-7-5-13(19)6-8-14/h1-9H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXPSODCSZTNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)COC(=O)NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF).

    Introduction of the Chlorophenyl Groups: The chlorophenyl groups can be introduced through nucleophilic substitution reactions using 4-chlorophenyl halides and appropriate nucleophiles.

    Formation of the Carbamate Group: The carbamate group is typically formed by reacting an isocyanate with an alcohol or amine. In this case, the reaction involves the use of 4-chlorophenyl isocyanate and an appropriate alcohol or amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds similar to [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate. For instance, derivatives of oxazoles have been synthesized and evaluated for their effectiveness against viral infections. In a study published in MDPI, several oxazole derivatives demonstrated significant antiviral activity, suggesting that modifications at specific positions can enhance efficacy against viruses such as HIV and influenza .

Key Findings:

  • Mechanism of Action: The antiviral activity is believed to stem from the ability of these compounds to inhibit viral replication through interaction with viral proteins.
  • Structure-Activity Relationship (SAR): Variations in substituents on the oxazole ring influence potency, indicating that further optimization could yield more effective antiviral agents.

Anti-inflammatory Properties

Compounds with oxazole moieties have also been investigated for their anti-inflammatory effects. The design of selective cyclooxygenase (COX) inhibitors has been a significant area of research. A recent publication indicated that certain oxazole derivatives exhibit promising COX-II inhibitory activity, which is crucial for developing new anti-inflammatory drugs .

Highlights:

  • Inhibition Potency: The synthesized compounds showed varying degrees of COX-II inhibition, which correlates with their structural features.
  • Potential Applications: These findings suggest that this compound could be explored further as a therapeutic option for conditions characterized by excessive inflammation.

Anticancer Activity

The anticancer potential of oxazole derivatives has been a focal point in cancer research. Various studies have reported that certain oxazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, research has shown that specific modifications to the oxazole structure can enhance cytotoxicity against various cancer cell lines .

Case Studies:

  • Cell Line Testing: In vitro studies demonstrated that compounds similar to this compound effectively reduced cell viability in breast and prostate cancer cell lines.
  • Mechanistic Insights: The mechanism involves the activation of apoptotic pathways and inhibition of cell cycle progression.

Mechanism of Action

The mechanism of action of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes or Receptors: Modulating their activity and leading to downstream effects.

    Interfering with Cellular Processes: Such as DNA replication, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Key Structural Features Lipophilicity (log k) Biological Activity References
Target compound 1,2-oxazole; dual 4-chlorophenyl groups Not reported Not explicitly reported
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates (4a–i) 3-chlorophenyl carbamate; variable alkyl chains 1.8–3.2 Antifungal, antibacterial
4-Chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl carbamates (6a–i) Dichlorophenyl substitution 2.5–4.1 Enhanced antifungal activity
Thiophene-2-carboxylic acid derivatives (e.g., compound 19b) Thiophene core; 4-chlorophenyl substituents Not reported Anticancer (superior to doxorubicin)

Key Observations:

  • Lipophilicity Trends: Carbamates with dichlorophenyl substituents (e.g., series 6a–i) exhibit higher log k values (2.5–4.1) compared to mono-chlorinated analogs (1.8–3.2) due to increased halogen content . The target compound’s dual 4-chlorophenyl groups likely confer intermediate-to-high lipophilicity, enhancing membrane permeability.
  • Heterocyclic Core Influence : Thiophene-based analogs (e.g., compound 19b) demonstrate potent anticancer activity, attributed to electron-rich sulfur atoms enabling π-π stacking with biological targets . In contrast, the 1,2-oxazole core in the target compound may offer metabolic stability due to its aromaticity and resistance to oxidative degradation.

Biological Activity

The compound [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate is a member of the oxazole family, which has garnered attention due to its diverse biological activities. This article focuses on the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular formula for this compound can be represented as C16H14ClN3O3. The compound features a chlorophenyl group attached to an oxazole ring, which is known for its biological significance.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit antibacterial properties. A study demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) suggests that the presence of the chlorophenyl moiety enhances antibacterial efficacy .

Enzyme Inhibition

The compound has shown significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory assays revealed that derivatives of the compound exhibit IC50 values ranging from 1.13 µM to 6.28 µM against urease, which is considerably lower than the standard reference thiourea (IC50 = 21.25 µM). This suggests a strong potential for developing new urease inhibitors based on this scaffold .

Anticancer Potential

The oxazole derivatives have also been evaluated for anticancer activity. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. The chlorophenyl group may play a crucial role in enhancing cytotoxicity against cancer cells .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Binding : The compound binds effectively to active sites of enzymes like AChE and urease, inhibiting their activity.
  • Cellular Uptake : The lipophilicity imparted by the chlorophenyl groups may facilitate cellular uptake, enhancing bioavailability.
  • Apoptotic Pathways : It may activate or inhibit specific signaling pathways involved in cell survival and death.

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
AntibacterialModerate to strong activity against S. typhi and B. subtilis; IC50 values for urease inhibition ranged from 1.13 µM to 6.28 µM.
AnticancerInduced apoptosis in cancer cell lines; modulated apoptotic pathways.
Enzyme InhibitionStrong binding interactions with AChE; potential for developing new inhibitors based on structure modifications.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate, and how can reaction conditions be optimized?

Answer:
A multi-step synthesis is typical:

Oxazole Core Formation : React 4-chlorobenzaldehyde with hydroxylamine to form an oxime, followed by cyclization with a ketone or acid chloride under acidic conditions to yield the 1,2-oxazole ring .

Carbamate Linkage : Couple the oxazole intermediate with 4-chlorophenyl isocyanate using a base (e.g., NaH) in anhydrous THF. Optimize yield by controlling stoichiometry (1:1.2 molar ratio) and temperature (0°C to room temperature) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3 in 3:7 EtOAc/hexane).

Basic: Which crystallographic techniques effectively resolve this compound’s structure, and what challenges arise from its substituents?

Answer:

  • X-ray Diffraction (XRD) : Single-crystal XRD with SHELXL refinement is standard. The 4-chlorophenyl groups may cause disorder in the crystal lattice due to rotational flexibility, requiring high-resolution data (≤ 0.8 Å) and anisotropic displacement parameter modeling .
  • Challenges :
    • Halogen Effects : Chlorine atoms introduce strong electron density, complicating peak assignment. Use dual-space methods (SHELXD) for phase resolution .
    • Thermal Motion : Methyl and oxazole groups exhibit higher thermal motion; apply restraints during refinement .

Advanced: How can noncovalent interaction (NCI) analysis predict this compound’s binding modes in biological systems?

Answer:
NCI plots derived from electron density (ρ) and reduced density gradient (RDG) reveal:

  • Hydrogen Bonds : Carbamate carbonyl oxygen acts as an acceptor with protein backbone NH groups (RDG ≈ 0.4 a.u., ρ ≈ 0.02 e/a.u.³) .
  • Van der Waals Interactions : Chlorophenyl rings engage in π-π stacking (ρ ≈ 0.01 e/a.u.³) with aromatic residues (e.g., Phe, Tyr) .
  • Method : Perform DFT calculations (B3LYP/6-31G*) followed by NCI visualization in Multiwfn or VMD .

Advanced: How should researchers resolve contradictions in bond angle data between XRD and computational models?

Answer:

  • Validation Steps :
    • Experimental Repetition : Collect multiple XRD datasets to assess reproducibility (e.g., C8—C9—C10 angles in show ±0.5° variability) .
    • Computational Benchmarking : Compare DFT-optimized geometries (e.g., B3LYP-D3/def2-TZVP) with XRD data. Discrepancies >2° may indicate crystal packing effects .
    • Dynamic Analysis : Use molecular dynamics (MD) simulations to evaluate angle flexibility in solution vs. solid state .

Intermediate: What spectroscopic markers distinguish the oxazole and carbamate moieties in NMR?

Answer:

  • ¹H NMR :
    • Oxazole C3-CH₂: δ 4.5–5.0 ppm (doublet, J = 12 Hz) .
    • Carbamate NH: δ 8.2–8.5 ppm (broad singlet, exchanges with D₂O) .
  • ¹³C NMR :
    • Oxazole C2: δ 160–165 ppm .
    • Carbamate carbonyl: δ 170–175 ppm .

Advanced: How do 4-chlorophenyl substituents influence reactivity in nucleophilic environments?

Answer:

  • Electron-Withdrawing Effect : Chlorine deactivates the phenyl ring, reducing electrophilicity at the oxazole C5 position.
  • Nucleophilic Attack : Carbamate oxygen is susceptible to hydrolysis under basic conditions (e.g., NaOH/EtOH), forming 4-chloroaniline. Monitor via LC-MS (m/z 127 for 4-chloroaniline fragment) .

Basic: What biological targets are reported for analogous oxadiazole-carbamates, and which assays are suitable for activity studies?

Answer:

CompoundTargetAssay FrameworkReference
MetconazoleFungal CYP51Microplate broth dilution (IC₅₀)
TriticonazoleSterol biosynthesisRadiolabeled substrate assay
Target Compound (hypothesized)Bacterial FabINADH depletion kinetics

Advanced: What strategies mitigate racemization during C3-methyl modification of the oxazole ring?

Answer:

  • Steric Shielding : Use bulky bases (e.g., DIPEA) to suppress base-induced epimerization .
  • Low-Temperature Alkylation : Perform methyl iodide quench at −20°C in DMF .
  • Chiral HPLC : Monitor enantiopurity (Chiralpak IA column, 90:10 hexane/IPA) .

Intermediate: How does solvent polarity affect crystalline packing efficiency?

Answer:

  • Hansen Parameters : High polarity solvents (e.g., DMSO, δP ≈ 12.0 MPa¹/²) promote disordered packing due to strong solute-solvent interactions. Use low-polarity solvents (e.g., toluene, δP ≈ 1.0 MPa¹/²) for dense, ordered crystals .
  • Case Study : Crystallization from ethyl acetate (δP = 4.4 MPa¹/²) yields block-shaped crystals with P2₁/c symmetry .

Advanced: What QSAR models predict agrochemical efficacy for chlorophenyl-carbamates?

Answer:

  • Descriptor Sets :
    • LogP : Optimal range 3.5–4.5 for membrane permeability .
    • Electrostatic Potential (ESP) : Carbamate region (σ-hole) correlates with target binding (R² = 0.82 in CYP51 inhibition) .
  • Model Validation : Use CoMFA/CoMSIA on a dataset of 50 analogs (q² > 0.6, r² > 0.9) .

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